(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide features a methylenedioxyphenyl (benzodioxole) group conjugated via an acrylamide linker to a complex polycyclic amine scaffold. The benzo[d][1,3]dioxol-5-yl moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in bioactive molecules . The hexahydropyrido[3,2,1-ij]quinolin-9-yl group introduces a rigid, nitrogen-containing heterocycle, which may contribute to interactions with enzymes or receptors involved in neurological or metabolic pathways .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20(7-4-14-3-6-18-19(10-14)28-13-27-18)23-17-11-15-2-1-9-24-21(26)8-5-16(12-17)22(15)24/h3-4,6-7,10-12H,1-2,5,8-9,13H2,(H,23,25)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZECSHYKIQQE-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 364.40 g/mol. The structure is characterized by a benzo[d][1,3]dioxole moiety and a hexahydropyridoquinoline component which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A related compound demonstrated potent cytotoxicity against various cancer cell lines at sub-micromolar concentrations. The mechanism involves induction of apoptosis and cell cycle arrest in the G2/M phase as shown by fluorescence-activated cell sorting (FACS) analysis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12e | HL-60 | <0.5 | Apoptosis induction |
| 12e | H460 | <0.5 | Cell cycle arrest |
Antioxidant Activity
The antioxidant potential of the compound has been assessed through various assays. Compounds with similar structural features have shown significant free radical scavenging abilities and inhibition of lipid peroxidation .
Neuroprotective Effects
Research indicates that derivatives of the compound may possess neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, it was found that certain derivatives significantly inhibited tumor growth in xenograft models. The study utilized a dose-response curve to establish the effectiveness of these compounds in vivo.
Case Study 2: Neuroprotective Activity
Another study focused on the neuroprotective effects of similar compounds in an animal model of oxidative stress-induced neurotoxicity. The results indicated that treatment with these compounds reduced neuronal death and improved cognitive function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The critical structural variation among analogs lies in the N-substituent of the acrylamide backbone. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
- Methoxy (e.g., ) or diethyl groups (e.g., ) enhance lipophilicity, favoring membrane permeability.
- Biological Targets: Anti-obesity activity in correlates with suppression of FAS and PPAR-γ, critical in adipocyte differentiation. Antifungal activity in suggests interactions with fungal membrane components or enzymes. The target compound’s pyrido-quinoline scaffold may target kinases or neurotransmitter receptors, analogous to related heterocycles .
Q & A
Q. What synthetic strategies are recommended for constructing the (E)-acrylamide core of the compound?
The (E)-acrylamide moiety can be synthesized via a condensation reaction between a benzo[d][1,3]dioxol-5-yl-substituted acrylic acid derivative and an amine-containing heterocycle. For example, (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid can be prepared from benzo[d][1,3]dioxole-5-carbaldehyde via a Knoevenagel condensation, followed by activation (e.g., as an acid chloride or mixed anhydride) and coupling with the 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine under basic conditions (e.g., Et₃N in dry THF) .
Q. How can the structure of the compound be confirmed spectroscopically?
- 1H NMR : Key signals include the trans-olefinic protons (δ ~7.50 ppm, d, J = 15.2 Hz; δ ~6.11 ppm, d, J = 15.2 Hz) and the methylenedioxy group (δ ~5.96 ppm, s).
- ESI-MS : A molecular ion peak at m/z consistent with the molecular formula (e.g., m/z 356.20 [M+H]+ for a related acrylamide derivative) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and conjugated acrylamide C=C (~1600 cm⁻¹) .
Q. What purification methods are effective for isolating the target compound?
Column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–50%) is commonly employed. For crystalline derivatives, recrystallization from ethanol or dichloromethane/hexane mixtures improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
Bayesian optimization algorithms can systematically explore parameter spaces (e.g., temperature, solvent polarity, catalyst loading) to maximize yield while maintaining the (E)-configuration. For example, maintaining anhydrous conditions and using Lewis acids (e.g., MgSO₄) during condensation suppresses side reactions like Z-isomerization .
Q. What analytical approaches resolve contradictions in reported synthetic yields for similar acrylamide derivatives?
Discrepancies may arise from differences in:
- Catalyst systems : Pd/C hydrogenation vs. enzymatic methods for intermediate reductions .
- Reaction monitoring : TLC vs. HPLC for detecting byproducts.
- Purification efficiency : Column chromatography vs. preparative HPLC . Systematic reproducibility studies with controlled variables (e.g., solvent purity, reagent stoichiometry) are recommended .
Q. How can the stability of the compound under varying storage conditions be assessed?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can detect degradation products. The methylenedioxy group is sensitive to oxidative cleavage; thus, inert atmosphere storage (N₂) and antioxidants (e.g., BHT) are advised .
Q. What mechanistic insights support the regioselective amidation of the heterocyclic amine?
DFT calculations suggest that the 9-position nitrogen in the hexahydropyridoquinolinone exhibits higher nucleophilicity due to reduced steric hindrance compared to other positions. This aligns with experimental observations of selective amidation at the 9-NH site .
Q. How can in vitro cytotoxicity assays guide structure-activity relationship (SAR) studies?
Dose-response assays (e.g., MTT or SRB) against cancer cell lines (e.g., HepG2 or MCF-7) can identify critical pharmacophores. For instance, replacing the benzo[d][1,3]dioxolyl group with electron-deficient aryl rings may enhance antiproliferative activity .
Q. What strategies mitigate challenges in scaling up the synthesis?
Q. How can computational modeling predict metabolic pathways of the compound?
Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) and metabolite identification via LC-MS/MS can highlight potential sites of oxidation (e.g., the hexahydropyridoquinolinone ring) .
Methodological Notes
- Synthetic reproducibility : Strict control of moisture and oxygen is critical for high-yield amidation .
- Data validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm connectivity in complex heterocycles .
- Ethical compliance : Adhere to institutional guidelines for toxicity testing; avoid in vivo studies without preliminary in vitro safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
